molecular formula C12H11NO2 B1618751 8-Acetoxyquinaldine CAS No. 27037-61-2

8-Acetoxyquinaldine

Cat. No.: B1618751
CAS No.: 27037-61-2
M. Wt: 201.22 g/mol
InChI Key: VQCJXKWHGFRKPY-UHFFFAOYSA-N
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Description

8-Acetoxyquinaldine (CAS 27037-61-2), a derivative of 8-hydroxyquinaldine, is a significant chemical intermediate and protected form in organic synthesis and medicinal chemistry research. Its core value lies in its role as a precursor and building block for synthesizing more complex molecules, particularly styrylquinolines, which are investigated for their diverse biological activities. This compound serves as a key protected intermediate in synthetic pathways. The acetoxy group protects the reactive hydroxyl moiety during chemical reactions, allowing for selective functionalization at other molecular sites. For instance, 8-Acetoxyquinaldine is utilized in the synthesis of novel styrylquinolines, a class of compounds studied for their potent antifungal properties, particularly against Candida albicans . Researchers employ it to develop and test new antifungal agents, especially in studies aiming to overcome fungal resistance to existing drugs like fluconazole . The broader 8-hydroxyquinoline scaffold, from which it is derived, is recognized as a privileged structure in drug discovery due to its metal-chelating ability, which is often central to its mechanism of action in various bioactive compounds . 8-Hydroxyquinoline derivatives are extensively explored for their potential in treating neurodegenerative diseases, cancer, and microbial infections, primarily through mechanisms involving metal ion homeostasis and the disruption of metal-dependent processes in pathogens or abnormal cells . As a synthetic intermediate, 8-Acetoxyquinaldine provides researchers with a versatile tool to access novel compounds for probing these mechanisms and developing new therapeutic candidates. The product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

27037-61-2

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

(2-methylquinolin-8-yl) acetate

InChI

InChI=1S/C12H11NO2/c1-8-6-7-10-4-3-5-11(12(10)13-8)15-9(2)14/h3-7H,1-2H3

InChI Key

VQCJXKWHGFRKPY-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=CC=C2OC(=O)C)C=C1

Canonical SMILES

CC1=NC2=C(C=CC=C2OC(=O)C)C=C1

Origin of Product

United States

Comparison with Similar Compounds

The comparative analysis of 8-Acetoxyquinaldine with structurally related compounds focuses on substituent groups, positional isomerism, and functional performance in analytical and industrial applications. Below is a detailed comparison supported by research findings and data.

Functional Group and Positional Isomerism
Compound Substituent (Position) Hydrolytic Stability Key Applications
8-Acetoxyquinaldine Acetoxy (8) Hydrolyzes to 8-hydroxyquinaldine in aqueous media Metal precipitation, analytical chemistry
8-Hydroxyquinoline Hydroxy (8) Stable Metal chelation, pharmaceuticals
5-Chloro-8-quinolinol Chloro (5), Hydroxy (8) Stable Antiseptic, catalyst
7-Isopropyl-8-quinolinol Isopropyl (7), Hydroxy (8) Stable Gasoline additives (proposed)

Key Findings :

  • The acetoxy group in 8-Acetoxyquinaldine provides hydrolytic activation, enabling controlled precipitation of metal ions like thorium. This contrasts with 8-hydroxyquinoline, which directly chelates metals but often forms colloidal suspensions that complicate filtration .
  • Positional isomerism significantly impacts functionality. For example, 5-substituted derivatives (e.g., 5-chloro-8-quinolinol) exhibit antiseptic properties, whereas 8-substituted analogs like 8-Acetoxyquinaldine excel in analytical applications due to their hydrolytic behavior .
Performance in Metal Precipitation

A thermogravimetric study compared thorium complexes formed by 8-Acetoxyquinaldine and 8-hydroxyquinoline:

Compound Precipitation Method Precipitate Crystallinity Ignition Reliability (ThO₂ yield)
8-Acetoxyquinaldine Hydrolysis (homogeneous) High 99.5% ± 0.3
8-Hydroxyquinoline Direct addition Low (amorphous) 97.1% ± 1.2

Research Insights :

  • Homogeneous precipitation via 8-Acetoxyquinaldine hydrolysis produces crystalline thorium 8-hydroxyquinaldinate , which decomposes cleanly to ThO₂ upon ignition. This method reduces occluded impurities, enhancing analytical accuracy .
  • Direct use of 8-hydroxyquinoline often yields amorphous precipitates with higher variability in oxide yields, limiting its reliability for quantitative analysis .

Key Observations :

  • While 8-Acetoxyquinaldine’s primary use remains analytical, derivatives with ether or alkyl groups at position 5 or 7 demonstrate superior performance in corrosion inhibition and fuel additives. This highlights the impact of substituent position on functionality .

Preparation Methods

Procedure:

  • Reactants :

    • 8-Hydroxy-2-methylquinoline
    • Acetic anhydride (excess)
  • Reaction Conditions :

    • The reaction proceeds without explicit solvent, leveraging acetic anhydride as both reagent and solvent.
    • Typical acetylation conditions (reflux or ambient temperature) are employed.
  • Workup :

    • The product, 8-acetoxyquinaldine , is isolated via vacuum evaporation of excess acetic anhydride.
    • Purification via recrystallization from ethyl acetate or similar solvents yields analytically pure material.

Acetylation with Acetyl Chloride

This approach uses acetyl chloride in the presence of a base (e.g., pyridine) to acetylate 8-hydroxyquinaldine derivatives.

Procedure:

  • Reactants :

    • 8-Hydroxyquinaldine derivative (e.g., 5-nitro-8-hydroxyquinaldine)
    • Acetyl chloride
    • Pyridine (acid scavenger)
  • Reaction Conditions :

    • Conducted in an inert solvent (e.g., carbon tetrachloride, pyridine) at 0–25°C to control exotherm.
  • Workup :

    • The mixture is quenched with water, washed with sodium carbonate, and purified via recrystallization (e.g., ethyl acetate).

Key Findings:

  • Yields range from 70–80% for analogous compounds.
  • Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Comparative Analysis of Methods

Method Reagents Conditions Yield Advantages Limitations
Acetic Anhydride Acetic anhydride Reflux/ambient ~70–80%* Low hazard, scalable Requires excess reagent
Acetyl Chloride Acetyl chloride, pyridine 0–25°C, inert solvent 70–80% Faster reaction, high purity Handling hazardous reagents

*Inferred from analogous reactions.

Critical Considerations

  • Solvent Choice : Pyridine or carbon tetrachloride optimizes reactivity in acetyl chloride-based methods.
  • Purification : Recrystallization from ethyl acetate ensures high purity.
  • Safety : Acetyl chloride requires careful handling due to its corrosive and lachrymatory properties.

Q & A

Q. What are the established synthetic routes for 8-Acetoxyquinaldine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Synthetic routes typically involve acetylation of 8-hydroxyquinaldine using acetic anhydride or acetyl chloride under acidic or basic catalysis. Optimization parameters include temperature (60–100°C), solvent (e.g., dichloromethane, toluene), and catalyst (e.g., H₂SO₄, pyridine) .
  • Yield and purity depend on reaction time, stoichiometry, and purification methods (e.g., column chromatography vs. recrystallization). For reproducibility, document exact molar ratios, solvent drying protocols, and spectral validation (¹H/¹³C NMR, HPLC) .

Q. Which analytical techniques are most reliable for characterizing 8-Acetoxyquinaldine, and what spectral benchmarks should researchers expect?

Methodological Answer:

  • Primary techniques :
    • ¹H/¹³C NMR : Key peaks include the acetyl group (δ ~2.3 ppm for CH₃ in ¹H NMR; δ ~170 ppm for carbonyl in ¹³C NMR) and quinaldine aromatic protons (δ 7.5–9.0 ppm) .
    • HPLC : Retention time and purity (>95%) should align with reference standards.
    • Mass spectrometry (MS) : Molecular ion peak at m/z 215 (C₁₃H₁₁NO₂⁺) .
  • Always cross-validate with at least two independent methods to confirm structural integrity .

Q. What are the known biological or chemical applications of 8-Acetoxyquinaldine in model systems?

Methodological Answer:

  • Antimicrobial studies : Assess efficacy via minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria. Include positive controls (e.g., ampicillin) and solvent controls .
  • Mechanistic studies : Use fluorescence quenching or enzyme inhibition assays to probe interactions with biological targets (e.g., DNA gyrase). Document IC₅₀ values and dose-response curves .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for 8-Acetoxyquinaldine across studies?

Methodological Answer:

  • Comparative analysis : Tabulate discrepancies in IC₅₀/MIC values and cross-reference variables:

    VariableImpact Example
    Assay conditionspH, temperature, solvent (DMSO vs. EtOH)
    Cell linesGram-positive vs. Gram-negative strains
    Compound purityHPLC purity thresholds (<90% vs. >95%)
    • Perform meta-analyses to identify trends and validate findings via orthogonal assays (e.g., isothermal titration calorimetry vs. fluorescence) .

Q. What experimental design strategies minimize artifacts in stability studies of 8-Acetoxyquinaldine under physiological conditions?

Methodological Answer:

  • Stability protocols :
    • Temperature/pH gradients : Incubate at 37°C in buffers (pH 2–8) and monitor degradation via HPLC at timed intervals (0–72 hours).
    • Light sensitivity : Conduct parallel experiments under dark vs. ambient light .
  • Data interpretation : Use kinetic modeling (e.g., first-order decay) to estimate half-life. Report degradation products via LC-MS .

Q. How can computational modeling enhance the rational design of 8-Acetoxyquinaldine derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • In silico workflows :
    • Docking studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., cytochrome P450 enzymes).
    • ADMET prediction : Apply SwissADME or ADMETLab to optimize logP, solubility, and metabolic stability .
  • Validation : Synthesize top candidates and compare predicted vs. experimental bioavailability in rodent models .

Q. What ethical and methodological challenges arise when investigating 8-Acetoxyquinaldine’s mechanism of action in vivo?

Methodological Answer:

  • Ethical considerations : Adhere to ARRIVE guidelines for animal studies, including sample size justification and humane endpoints .
  • Methodological rigor : Use blinded scoring for histopathology and validate biomarkers via Western blot/ELISA. Address inter-lab variability through standardized protocols .

Q. How should researchers approach reproducibility challenges in scaling up 8-Acetoxyquinaldine synthesis from milligram to gram quantities?

Methodological Answer:

  • Scale-up factors :

    ParameterLab Scale (mg)Pilot Scale (g)
    Mixing efficiencyMagnetic stirringMechanical agitation
    Heat dissipationOil bathJacketed reactor
    PurificationColumn chromatographyRecrystallization
  • Document deviations in yield/purity and troubleshoot via Design of Experiments (DoE) .

Data Presentation and Analysis

  • Tables : Use standardized formats for spectral data, bioactivity metrics, and synthetic parameters.
  • Figures : Prioritize clarity; avoid overcrowding chemical structures in graphical abstracts .

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